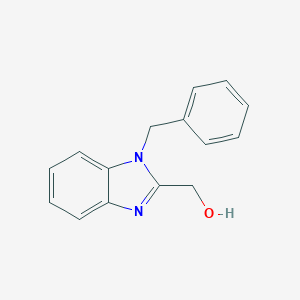

![molecular formula C10H14O3 B188189 Ácido 3,3-dimetil-2-oxobiciclo[2.2.1]heptano-1-carboxílico CAS No. 469-74-9](/img/structure/B188189.png)

Ácido 3,3-dimetil-2-oxobiciclo[2.2.1]heptano-1-carboxílico

Descripción general

Descripción

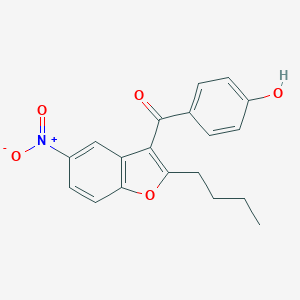

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H14O3. It is characterized by a unique bicyclo[2.2.1]heptane structure, which includes a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its structural features and reactivity.

Aplicaciones Científicas De Investigación

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor due to its rigid structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of 3,3-Dimethyl-2-oxobicyclo[22Related compounds have been known to inhibit protein phosphatases .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2-oxobicyclo[22It is suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2-oxobicyclo[22Protein phosphatases, which this compound may inhibit, play a role in cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2-oxobicyclo[22The inhibition of protein phosphatases could potentially affect cellular transduction events .

Análisis Bioquímico

Biochemical Properties

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can form complexes with metal ions, which can further affect its biochemical properties and interactions .

Cellular Effects

The effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as protein phosphatases, which play a critical role in regulating cellular signaling pathways. This inhibition can lead to the activation of downstream signaling cascades that influence cell fate decisions. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can bind to DNA and modulate gene expression by acting as a transcriptional regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have protective effects against oxidative damage and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites that can further interact with cellular macromolecules. Additionally, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can be influenced by its interactions with other biomolecules, such as lipids and proteins .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, where it can exert its effects on cellular metabolism and gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with dimethyl maleate, followed by hydrolysis and oxidation to introduce the ketone and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters and amides.

Comparación Con Compuestos Similares

Similar Compounds

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with different substituents.

Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups.

Uniqueness

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other bicyclo[2.2.1]heptane derivatives.

Propiedades

IUPAC Name |

3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQVWMMEHAPYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304715 | |

| Record name | 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-74-9 | |

| Record name | NSC167056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)